3-Fluoro-2-nitrobenzonitrile
Overview
Description
3-Fluoro-2-nitrobenzonitrile is a compound that is closely related to various fluorinated benzonitriles, which are important intermediates in organic synthesis. These compounds are often used in the synthesis of heterocyclic compounds, pharmaceuticals, and materials science due to their unique reactivity and the influence of the fluorine atom on their chemical properties.
Synthesis Analysis
The synthesis of related fluorinated benzonitriles involves multiple steps, including nitrification, diazotization, fluorination, and other reactions. For example, 3-fluoro-4-methylbenzonitrile is synthesized from ortho-toluidine through these steps, with a reported productivity of 48% . Similarly, 2,4-dibromo-5-fluorobenzonitrile has been synthesized with an 81.5% yield, demonstrating the feasibility of synthesizing complex fluorinated benzonitriles . These methods are significant for the development of new pesticides and pharmaceutical intermediates.
Molecular Structure Analysis
The molecular structure of fluorinated benzonitriles has been studied using various spectroscopic techniques. For instance, the microwave spectrum of 3-fluorobenzonitrile has been observed, yielding rotational constants and centrifugal distortion terms, suggesting a non-distorted benzene ring . Additionally, the rotational spectra of 2- and 3-nitrobenzonitrile have been recorded, allowing for structural determination and comparison with quantum-chemical calculations . These studies provide insight into the effects of electron-withdrawing substituents on the phenyl ring.
Chemical Reactions Analysis
Fluorinated benzonitriles can undergo various chemical reactions due to their reactive functional groups. For example, 2-fluoro-5-nitrobenzonitrile has been made to react with amines, amino acids, and NH-heteroaromatic compounds, providing evidence of the reactivity of the cyano and nitro groups . Additionally, 4-chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a building block for the synthesis of various heterocyclic scaffolds, highlighting the versatility of these compounds in heterocyclic oriented synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzonitriles are influenced by the strong C-F bond. Studies using spectroscopic techniques such as REMPI and MATI have investigated the vibronic and cationic features of these compounds, determining precise excitation and ionization energies . These properties are crucial for applications in medicine, biology, pesticides, and materials science. Furthermore, novel fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile exhibit excellent solubility, thermal stability, and the ability to form transparent films, demonstrating the potential of these materials in high-performance applications .
Scientific Research Applications
1. Chemical Synthesis and Reactivity
3-Fluoro-2-nitrobenzonitrile is used in various chemical synthesis processes. For example, it has been involved in reactions with amines, amino acids, and NH-heteroaromatic compounds, leading to the formation of derivatives with potential applications in different fields. These reactions also provide insights into the molecular structures and electronic properties of such compounds (Wilshire, 1967).
2. Radiotracer Development
In the field of medical imaging, 3-Fluoro-2-nitrobenzonitrile derivatives have been explored for their potential as radiotracers. For instance, [(18)F]FPEB, a derivative of 3-Fluoro-2-nitrobenzonitrile, shows promise as a PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), an important target in neurological research (Lim et al., 2014).
3. Catalysis and Reaction Kinetics
3-Fluoro-2-nitrobenzonitrile is also relevant in studies of catalysis and reaction kinetics. Its interactions and reactivity with other chemicals, such as lactam and lactim tautomers, have been studied to understand their catalytic efficiencies in different chemical reactions (Loppinet-Serani et al., 1998).
4. Thermophysical Properties
Research on the thermophysical properties of compounds similar to 3-Fluoro-2-nitrobenzonitrile, like other nitrobenzonitriles, provides valuable data on their thermal behavior, melting points, and phase transitions. Such information is crucial in material science and industrial applications (Jiménez et al., 2002).
5. Electronic and Structural Studies
Studies on the electronic and structural properties of 3-Fluoro-2-nitrobenzonitrile and its analogues contribute significantly to the understanding of molecular structures, electronic effects, and chemical reactivity. These studies often involve computational and theoretical approaches to predict and analyze various chemical properties (Ribeiro da Silva et al., 2012).
Safety And Hazards
The safety information for 3-Fluoro-2-nitrobenzonitrile indicates that it may cause skin irritation, eye irritation, and respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-fluoro-2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPJBJJXAQKHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650423 | |
Record name | 3-Fluoro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-nitrobenzonitrile | |
CAS RN |
1000339-52-5 | |
Record name | 3-Fluoro-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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